Ethyl 5-(3-(4-(4-chlorophenyl)piperazin-1-yl)propoxy)-1Hindole-2-carboxylate
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Overview
Description
Ethyl 5-(3-(4-(4-chlorophenyl)piperazin-1-yl)propoxy)-1H-indole-2-carboxylate is a complex organic compound that features a piperazine ring, an indole core, and a chlorophenyl group. This compound is of significant interest due to its potential pharmacological properties and its structural complexity, which makes it a valuable subject for synthetic and medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3-(4-(4-chlorophenyl)piperazin-1-yl)propoxy)-1H-indole-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is often synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via nucleophilic substitution reactions, often using chlorophenyl halides.
Indole Core Formation: The indole core is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3-(4-(4-chlorophenyl)piperazin-1-yl)propoxy)-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out using halides or other nucleophiles to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Ethyl 5-(3-(4-(4-chlorophenyl)piperazin-1-yl)propoxy)-1H-indole-2-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 5-(3-(4-(4-chlorophenyl)piperazin-1-yl)propoxy)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, which may explain its potential antidepressant and antipsychotic effects . The indole core can interact with various enzymes and proteins, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(3-(4-(4-bromophenyl)piperazin-1-yl)propoxy)-1H-indole-2-carboxylate: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
Ethyl 5-(3-(4-(4-fluorophenyl)piperazin-1-yl)propoxy)-1H-indole-2-carboxylate: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.
Uniqueness
Ethyl 5-(3-(4-(4-chlorophenyl)piperazin-1-yl)propoxy)-1H-indole-2-carboxylate is unique due to the presence of the chlorophenyl group, which can influence its pharmacological properties and reactivity. The specific combination of the piperazine ring, indole core, and chlorophenyl group makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H28ClN3O3 |
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Molecular Weight |
441.9 g/mol |
IUPAC Name |
ethyl 5-[3-[4-(4-chlorophenyl)piperazin-1-yl]propoxy]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C24H28ClN3O3/c1-2-30-24(29)23-17-18-16-21(8-9-22(18)26-23)31-15-3-10-27-11-13-28(14-12-27)20-6-4-19(25)5-7-20/h4-9,16-17,26H,2-3,10-15H2,1H3 |
InChI Key |
WTIUQHNBWSFVMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)OCCCN3CCN(CC3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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